Total glucosides of paeony (TGP) is a compound extracted from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. TGP has been reported to possess a variety of pharmacological properties, including immunosuppressive, anti-inflammatory, analgesic, anti-stress, and cardiovascular effects. Recent studies have focused on the potential mechanisms by which TGP exerts its therapeutic effects and its applications in various medical fields, particularly in the context of chronic inflammatory and autoimmune diseases1 4.
The therapeutic effects of TGP are believed to be mediated through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response and is involved in the expression of various cytokines and enzymes that contribute to inflammation and tissue remodeling. In a study on myocardial remodeling, a condition that can lead to chronic heart failure (CHF), TGP was shown to alleviate myocardial remodeling in rats by inhibiting the expression and activities of matrix metalloproteinases (MMPs), reducing the level of angiotensin II, and decreasing the I/III collagen ratio. These effects were associated with the suppression of the NF-κB pathway1.
Similarly, in the context of oral lichen planus (OLP), a chronic inflammatory oral condition, TGP was found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in keratinocytes. This anti-inflammatory effect was also linked to the inhibition of the NF-κB signaling pathway, as evidenced by the decreased phosphorylation of IκBα and NF-κB p65 proteins, leading to reduced nuclear translocation of NF-κB p654.
TGP has shown promise in the treatment of cardiovascular diseases, particularly in the suppression of myocardial remodeling, which is a significant contributor to the progression of CHF. By regulating the NF-κB pathway and affecting the balance of extracellular matrix components, TGP may improve clinical outcomes for patients with CHF1.
The immunosuppressive and anti-inflammatory properties of TGP make it a potential therapeutic agent for autoimmune and inflammatory diseases. In the case of OLP, TGP's ability to reduce the expression of inflammatory cytokines suggests its usefulness in managing chronic inflammatory conditions of the oral mucosa4.
Although not directly related to TGP, a study on tobacco glycoprotein (TGP) from tobacco leaves, which shares the same acronym but is a different substance, showed that it can activate the classical complement pathway. This activation is thought to be due to the polyphenol content of TGP, which may have implications for understanding the inflammatory responses associated with tobacco products3. However, this is a separate context from the therapeutic applications of total glucosides of paeony.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7